6-Bromo-2-methyl-1H-indazol-3(2H)-one
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Overview
Description
6-Bromo-2-methyl-1H-indazol-3(2H)-one is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a bromine atom and a methyl group in the structure of this compound may influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromoaniline with methyl isocyanate, followed by cyclization to form the indazole ring. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-1H-indazol-3(2H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The presence of the bromine atom and the indazole ring can influence its binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indazol-3(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological properties.
6-Chloro-2-methyl-1H-indazol-3(2H)-one: Contains a chlorine atom instead of bromine, which may affect its chemical and biological behavior.
6-Bromo-1H-indazol-3(2H)-one: Lacks the methyl group, which may influence its solubility and reactivity.
Uniqueness
6-Bromo-2-methyl-1H-indazol-3(2H)-one is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. These structural features may make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-2-methyl-1H-indazol-3-one |
InChI |
InChI=1S/C8H7BrN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10-11/h2-4,10H,1H3 |
InChI Key |
PEOLRCKQUFFEBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
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